molecular formula C16H16BrNO2 B187599 2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide CAS No. 331270-99-6

2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide

Numéro de catalogue B187599
Numéro CAS: 331270-99-6
Poids moléculaire: 334.21 g/mol
Clé InChI: WWHGGUOFJJMGKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as "BDA-410," is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Mécanisme D'action

BDA-410 works by binding to the active site of PDE4D5, preventing it from breaking down a molecule called "cAMP." This leads to an increase in cAMP levels, which in turn reduces inflammation and immune responses. The exact mechanism of action is still being studied, but it is believed that BDA-410 may also affect other signaling pathways involved in inflammation and immune responses.
Biochemical and Physiological Effects:
BDA-410 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, studies have also shown that BDA-410 can reduce oxidative stress, improve mitochondrial function, and enhance the activity of certain enzymes involved in cellular metabolism. These effects may have implications for the treatment of a variety of diseases, including neurodegenerative disorders and metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BDA-410 in lab experiments is its specificity for PDE4D5. This allows researchers to study the specific effects of inhibiting this protein without affecting other signaling pathways. However, one limitation of using BDA-410 is its relatively low potency compared to other PDE4 inhibitors. This may limit its effectiveness in certain experimental settings and may require higher doses or longer treatment times.

Orientations Futures

There are numerous potential future directions for research on BDA-410. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that BDA-410 can reduce inflammation in animal models of colitis, and clinical trials are currently underway to investigate its effectiveness in human patients with IBD. Other potential future directions include investigating the use of BDA-410 in the treatment of neurodegenerative disorders, metabolic disorders, and other inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BDA-410 and to optimize its potency and effectiveness for use in therapeutic applications.

Méthodes De Synthèse

The synthesis of BDA-410 involves multiple steps, including the preparation of starting materials and the use of various reagents and catalysts. The process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper but can be found in the original research article published by the University of California, San Francisco.

Applications De Recherche Scientifique

BDA-410 has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a protein called "PDE4D5," which is involved in the regulation of inflammation and immune responses. Studies have shown that BDA-410 can reduce inflammation in animal models of disease, including asthma and colitis.

Propriétés

Numéro CAS

331270-99-6

Nom du produit

2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide

Formule moléculaire

C16H16BrNO2

Poids moléculaire

334.21 g/mol

Nom IUPAC

2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C16H16BrNO2/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19)

Clé InChI

WWHGGUOFJJMGKL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C

SMILES canonique

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.